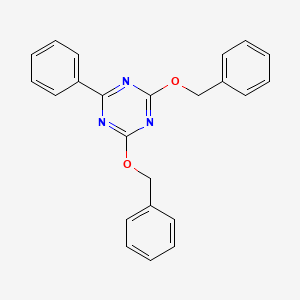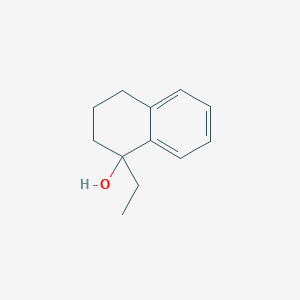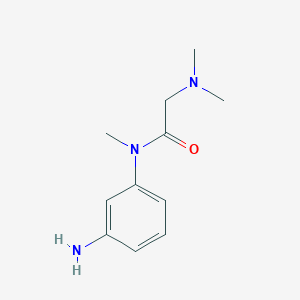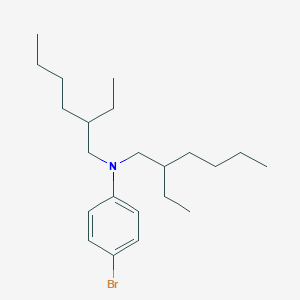![molecular formula C11H11BrOS B15161770 5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)] CAS No. 850349-52-9](/img/structure/B15161770.png)
5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)]: is a chemical compound with the molecular formula C11H11BrOS and a molecular weight of 271.17 g/mol This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] typically involves the reaction of indan derivatives with bromine and oxathiolane. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products or other reduced forms.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted spiro compound, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It may be explored for its potential biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities .
Comparison with Similar Compounds
- 5-Chloro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Iodo-spiro[indan-2,2’-(1,3-oxathiolane)]
Comparison: Compared to its halogenated analogs, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
CAS No. |
850349-52-9 |
|---|---|
Molecular Formula |
C11H11BrOS |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H11BrOS/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 |
InChI Key |
GARMUXPQOPSYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
